Product packaging for 5-Chloro-3-ethylbenzo[c]isoxazole(Cat. No.:CAS No. 50735-12-1)

5-Chloro-3-ethylbenzo[c]isoxazole

Cat. No.: B2460546
CAS No.: 50735-12-1
M. Wt: 181.62
InChI Key: JCCXXFJYBMMSQH-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) and Benzo[c]isoxazole Heterocyclic Systems

Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This arrangement makes the isoxazole ring an electron-rich aromatic system. nih.gov Benzo[c]isoxazoles, also known as anthranils, are bicyclic heteroaromatic compounds where a benzene (B151609) ring is fused to the 'c' side of an isoxazole ring. chemicalbook.comguidechem.com This fusion results in a 10π electron ring system. chemicalbook.comguidechem.com

The chemistry of isoxazoles has been a subject of interest for many years due to their potential as building blocks in organic synthesis and their presence in a wide array of biologically active compounds. nih.govresearchgate.net The isoxazole ring is generally stable, allowing for modifications of its substituents, but it also possesses a weak nitrogen-oxygen bond that can be cleaved under specific conditions, making it a useful synthetic intermediate. researchgate.net

Fused heterocyclic systems, which consist of two or more rings sharing one or more atoms, are of paramount importance in contemporary organic chemistry. fiveable.me These structures form the backbone of numerous natural products and pharmaceuticals, contributing significantly to their biological activity and efficacy. fiveable.meairo.co.in The presence of multiple heteroatoms within the fused rings enhances their chemical reactivity and provides diverse opportunities for functionalization, making them versatile building blocks in the synthesis of complex molecules. fiveable.me

The unique structural features of fused heterocycles allow for specific interactions with biological targets, which is a crucial aspect of drug design and development. fiveable.me By modifying these systems, chemists can fine-tune the pharmacokinetic properties of a drug and potentially reduce side effects. fiveable.me Many important drugs across various therapeutic areas, including anticancer, antibacterial, and antiviral agents, contain fused heterocyclic systems. airo.co.in

Contextualization of 5-Chloro-3-ethylbenzo[c]isoxazole within the Benzo[c]isoxazole Class

While specific research on this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of the benzo[c]isoxazole class and the influence of its substituents. The structure consists of a benzo[c]isoxazole core with a chloro group at the 5-position and an ethyl group at the 3-position.

Historical Perspectives and Evolution of Benzo[c]isoxazole Research

Research into isoxazole chemistry dates back to 1903, with the first synthesis of the parent isoxazole compound. nih.gov Over the years, numerous synthetic methods have been developed to create a variety of substituted isoxazoles. nih.gov The study of benzo[c]isoxazoles, or anthranils, has also evolved, with the development of several synthetic protocols. These methods typically involve the cyclization of appropriately substituted ortho-substituted benzenes. chemicalbook.comguidechem.com

Historically, the synthesis of the 1,2-benzisoxazole (B1199462) core, an isomer of benzo[c]isoxazole, has been well-established, with drugs like the anticonvulsant zonisamide (B549257) being in use for decades. chim.it The development of organic chemistry has continuously led to new and improved synthetic approaches for these heterocyclic systems. chim.it

Current Research Trajectories and Future Directions in Benzo[c]isoxazole Synthesis and Reactivity

Current research in the field of benzo[c]isoxazole chemistry is focused on the development of novel and efficient synthetic strategies, including the use of transition metal-catalyzed reactions. rsc.orgresearchgate.netrsc.org These modern methods aim to achieve greater control over regioselectivity and to allow for the synthesis of more complex and densely functionalized derivatives. researchgate.net

A significant area of contemporary research is the use of benzo[c]isoxazoles as versatile precursors in organic synthesis due to their high reactivity. chemicalbook.comguidechem.com For example, they can be converted into other valuable chemical entities like ortho-alkylaminobenzophenones. guidechem.com

The future of benzo[c]isoxazole research will likely continue to focus on the discovery of new synthetic methodologies, including green chemistry approaches, and the exploration of their potential in medicinal chemistry. nih.govrsc.org The development of multi-targeted therapies and personalized medicine are emerging trends where isoxazole-based compounds may play a significant role. nih.govrsc.org The design and synthesis of novel benzo[d]isoxazole derivatives as selective anticonvulsants is an active area of investigation. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClNO B2460546 5-Chloro-3-ethylbenzo[c]isoxazole CAS No. 50735-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-ethyl-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-2-9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCXXFJYBMMSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=CC2=NO1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 3 Ethylbenzo C Isoxazole Analogues

Electronic Properties and Aromaticity of the Benzo[c]isoxazole System

The benzo[c]isoxazole ring system, also known as anthranil, is a bicyclic-fused heteroaromatic compound. chemicalbook.com It consists of a benzene (B151609) ring fused to the 'c' position of an isoxazole (B147169) ring, resulting in a 10π electron system. chemicalbook.com However, the stability of this system is compromised by factors such as cross-conjugation and disruption of aromaticity. chemicalbook.com

Electrophilic and Nucleophilic Reactivity of the Benzo[c]isoxazole Core

The reactivity of the benzo[c]isoxazole core is characterized by its susceptibility to both electrophilic and nucleophilic attacks at specific positions.

Positions of Electrophilic Attack on the Isoxazole Ring

Electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C4-position. reddit.com This regioselectivity can be rationalized by examining the resonance structures of the intermediate formed during the reaction. While the exact reasons for this preference are still a subject of discussion, it is a well-established synthetic route for the functionalization of isoxazoles. reddit.com For instance, the reaction of isoxazoles with an electrophilic fluorinating agent like Selectfluor® leads to ring-opening and the formation of tertiary fluorinated carbonyl compounds. organic-chemistry.orgnih.govchemrxiv.org

Nucleophilic Attack on the Isoxazole and Carbonyl Groups

The carbonyl carbon in compounds containing a carbonyl group is an excellent electrophile and readily undergoes nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.comacademie-sciences.fr The rate of this addition is influenced by electronic effects; electron-withdrawing groups increase the reactivity of the carbonyl carbon towards nucleophiles. masterorganicchemistry.com

In the context of the benzo[c]isoxazole system, nucleophilic attack can also lead to ring-opening. For example, treatment of 1-alkyl-2,1-benzisoxazolium salts with various nucleophiles can generate a range of benzo[c]isoxazolines. chemicalbook.com

Reactions Involving the Nitrogen-Oxygen Bond Cleavage

A characteristic feature of the isoxazole ring is the labile N-O bond, which can be cleaved under specific reaction conditions, leading to ring-opening and the formation of various products. clockss.org

Conditions Favoring Ring Opening (e.g., Reducing and Basic Media)

The N-O bond in isoxazoles is susceptible to cleavage under both reducing and basic conditions. Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum black is a common method for the reductive cleavage of the isoxazole ring, yielding β-amino enones. clockss.orgnih.gov This reaction is generally high-yielding and proceeds under mild conditions. clockss.org

In basic media, the isoxazole ring can also be opened. For example, the treatment of N-alkylisoxazolium salts with sodium alkoxide results in ring opening. clockss.org The stability of the isoxazole ring is generally high towards oxidizing agents, acids, and bases; however, the formation of quaternary ammonium (B1175870) salts increases its reactivity towards nucleophiles, facilitating ring cleavage. clockss.org

Below is a table summarizing the key reactive sites and conditions for the transformation of benzo[c]isoxazole analogues:

Section Reactive Site/Process Key Reactants/Conditions Resulting Products/Intermediates
3.2.1 Electrophilic Attack on Isoxazole RingElectrophilic agents (e.g., Selectfluor®)C4-substituted isoxazoles, Ring-opened products
3.2.2 Nucleophilic Attack on Carbonyl GroupNucleophilesTetrahedral intermediates
3.2.2 Nucleophilic Attack on Isoxazolium SaltsNucleophilesBenzo[c]isoxazolines
3.3.1 N-O Bond Cleavage (Reducing)Catalytic hydrogenation (Raney Ni, Pd, Pt)β-amino enones
3.3.1 N-O Bond Cleavage (Basic)Base (e.g., sodium alkoxide) on isoxazolium saltsRing-opened products

Generation of Masked Difunctionalized Compounds (e.g., 1,3-Dicarbonyls, Enaminoketones)

The benzo[c]isoxazole core serves as a masked equivalent of a 1,3-dicarbonyl compound. mdpi.com This functionality can be unmasked under specific reaction conditions, providing a strategic advantage in the synthesis of complex molecules. The cleavage of the weak N-O bond is a key step in these transformations.

For instance, treatment of benzo[c]isoxazoles with reagents like sodium dithionite (B78146) (Na₂S₂O₄) in aqueous methanol (B129727) or zinc in acetic acid can lead to the formation of ortho-alkylaminobenzophenones, which are derivatives of 1,3-dicarbonyls. chemicalbook.com Furthermore, the isoxazole ring system, in a broader context, is a well-known precursor to β-hydroxynitriles and can be considered a synthetic equivalent of the 1,3-dicarbonyl structure. chemicalbook.commdpi.com The base-induced isomerization of isoxazoles is a common method to generate these difunctionalized compounds. chemicalbook.com

Classic routes to isoxazoles, which can be seen as the reverse of this unmasking, involve the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, highlighting the close chemical relationship between these structures. mdpi.comresearchgate.net

Reactivity of the Chloro Substituent at the 5-Position

The chlorine atom at the 5-position of the benzo[c]isoxazole ring is susceptible to nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the isoxazole ring and the inherent properties of the benzene ring, this position can be activated towards attack by nucleophiles.

In analogous systems, such as 5,7-dinitroquinazoline-4-one, the substitution of a nitro group (another strong electron-withdrawing group) by an amine nucleophile occurs regioselectively. rsc.org This suggests that nucleophilic attack at the 5-position of 5-chlorobenzo[c]isoxazole (B1587707) by various nucleophiles like amines or thiols is a feasible transformation. The reactivity is enhanced by the electron-deficient nature of the aromatic ring, a common feature in SNAr reactions of polyfluoroarenes and nitro-substituted heterocycles. rsc.orgmdpi.com The reaction likely proceeds through a Meisenheimer-like intermediate, where the aromaticity of the benzene ring is temporarily disrupted.

The following table provides examples of SNAr reactions on related chloro-substituted heterocyclic systems.

ReactantNucleophileProductReference
6-Chlorobenzo[d]isoxazol-5-olAmines, ThiolsSubstituted benzo[d]isoxazol-5-ols
PolyfluoroarenesPhenothiazinep-substituted polyfluoroarene mdpi.com
5-NitroisoxazolesVarious Nucleophiles5-substituted isoxazoles rsc.org

Reactivity of the Ethyl Group at the 3-Position

The ethyl group at the 3-position of the benzo[c]isoxazole ring possesses acidic protons on the α-carbon. These protons can be abstracted by a strong base to generate a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the functionalization of the ethyl side chain. This reactivity is analogous to the deprotonation of alkyl groups on other heterocyclic systems, which is a common strategy for carbon-carbon bond formation.

While direct studies on 5-chloro-3-ethylbenzo[c]isoxazole are limited, the reactivity can be inferred from related structures. For example, the α-protons of alkyl-substituted nitrogen heterocycles are known to be acidic and can be removed by strong bases to facilitate further reactions.

Formation and Reactivity of 1-Alkyl-2,1-benzisoxazolium Salts

Benzo[c]isoxazoles readily react with alkylating agents to form 1-alkyl-2,1-benzisoxazolium salts. chemicalbook.com These reactions typically proceed in good yields when using reagents such as trialkylorthoformates in the presence of a Lewis acid like BF₃·Et₂O, or with Meerwein's reagent (Et₃OBF₄). chemicalbook.com The alkylation occurs at the nitrogen atom, leading to a quaternary salt.

These benzisoxazolium salts are highly reactive intermediates due to the positive charge on the nitrogen atom, which further activates the ring system towards nucleophilic attack. chemicalbook.com

Reactions with Various Nucleophiles to Yield Benzo[c]isoxazolines

The generated 1-alkyl-2,1-benzisoxazolium salts are valuable precursors for the synthesis of a wide range of benzo[c]isoxazolines. chemicalbook.com They react with a variety of nucleophiles, which attack the C3 or C7a positions, leading to ring-opened products or the formation of the dihydro-benzo[c]isoxazole (benzo[c]isoxazoline) structure. chemicalbook.com The reaction of isothiazolium salts, which are electronically similar, with various nucleophiles also yields a range of both cyclic and acyclic products. rsc.org

A practical method for synthesizing N-alkyl-1,3-dihydro-2,1-benzisoxazoles (a tautomeric form of benzisoxazolines) involves the reduction of N-alkyl benzisoxazol-3(1H)-ones with reducing agents like lithium aluminum hydride. researchgate.net This underscores the accessibility of the benzisoxazoline core from activated benzisoxazole derivatives.

The table below summarizes the types of nucleophiles and the resulting products from reactions with benzisoxazolium salt analogues.

SaltNucleophileProduct TypeReference
1-Alkyl-2,1-benzisoxazoliumVariousBenzo[c]isoxazolines chemicalbook.com
Isothiazolium saltsNitrogen and Sulfur NucleophilesCyclic and acyclic compounds rsc.org
Pyrylium saltsCarbon and Nitrogen NucleophilesRing-opened or substituted products researchgate.net

Radical Reactions and Mechanisms

The N–O bond in the isoxazole ring is relatively weak and can undergo homolytic cleavage under certain conditions, initiating radical reactions. For instance, tert-butyl nitrite (B80452) (TBN) has been employed as a radical initiator and an N–O fragment donor in the synthesis of isoxazole-fused polycyclic architectures. mdpi.com This process often involves the radical-mediated functionalization of a C-H bond followed by intramolecular cycloaddition. mdpi.com

While specific radical reactions involving this compound are not extensively documented, the principles of radical chemistry on the isoxazole core are applicable. N-heterocyclic carbene (NHC) catalysis has also been used to initiate radical cyclizations in related systems, demonstrating a modern approach to forming complex molecules via radical pathways. bohrium.com

Rearrangement and Isomerization Pathways (e.g., to Azirines)

Benzo[c]isoxazoles and their isoxazole analogues are known to undergo rearrangement and isomerization, most notably to azirine derivatives. mdpi.comresearchgate.net This transformation can be induced photochemically or through catalysis, often by metal catalysts like iron(II) chloride. researchgate.netnih.govnih.gov

The isomerization of 5-chloro-substituted isoxazoles, in particular, is a powerful method for generating 2H-azirine-2-carbonyl chlorides. nih.gov These azirines are versatile synthetic building blocks. researchgate.netmdpi.com The mechanism is believed to involve the formation of a complex with the catalyst, which facilitates the cleavage of the N-O bond, followed by a 1,3-cyclization to form the strained azirine ring. nih.gov Under thermal conditions, the intermediate azirine can further rearrange to form oxazoles. researchgate.netnih.gov

Photochemical isomerization is another key pathway for isoxazoles. researchgate.netwikipedia.orgyoutube.com Upon irradiation, isoxazoles can rearrange to oxazoles via an acylazirine intermediate. researchgate.net The specific pathway and products of these rearrangements are dependent on the substituents and reaction conditions. researchgate.netnih.govrsc.org

Advanced Characterization and Spectroscopic Analysis of 5 Chloro 3 Ethylbenzo C Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete picture of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum of 5-Chloro-3-ethylbenzo[c]isoxazole provides critical information about the number, environment, and connectivity of protons in the molecule. The ethyl group at the 3-position is expected to present a characteristic A2B3 spin system. This manifests as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet is due to coupling with the two adjacent methylene protons. Based on data from similar ethyl-substituted heterocyclic systems, the methylene quartet is anticipated to appear in the downfield region, approximately at δ 2.9-3.1 ppm, owing to the deshielding effect of the adjacent isoxazole (B147169) ring. The methyl triplet would consequently be found further upfield, typically around δ 1.3-1.5 ppm. chemicalbook.com

The aromatic region of the spectrum is defined by the protons on the fused benzene (B151609) ring. The substitution pattern—a chloro group at position 5—influences the chemical shifts and coupling patterns of the remaining three aromatic protons at positions 4, 6, and 7. The proton at position 4, being ortho to the isoxazole ring nitrogen and meta to the chlorine, is expected to be the most deshielded, likely appearing as a doublet around δ 7.8-8.0 ppm. The proton at position 6, situated ortho to the chlorine atom, would also experience deshielding and should appear as a doublet of doublets in the range of δ 7.5-7.7 ppm. The proton at position 7, being meta to the chlorine and part of the benzenoid system, is expected to resonate as a doublet around δ 7.3-7.5 ppm. The specific coupling constants (J-values) between these protons would further confirm their relative positions.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Ethyl -CH₂- 2.9 - 3.1 Quartet (q) ~7.0
Ethyl -CH₃ 1.3 - 1.5 Triplet (t) ~7.0
Ar-H4 7.8 - 8.0 Doublet (d) ~1.5-2.0
Ar-H6 7.5 - 7.7 Doublet of Doublets (dd) ~8.5, ~2.0

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The spectrum is expected to show nine distinct signals corresponding to the nine carbon atoms in this compound.

The carbons of the benzo[c]isoxazole core are anticipated to resonate in the aromatic region (δ 110-170 ppm). The quaternary carbon at position 3, bonded to the ethyl group and the ring nitrogen and oxygen, would be significantly deshielded, with a predicted chemical shift in the δ 160-165 ppm range. Similarly, the carbon at the ring junction, C3a, is expected around δ 150-155 ppm. The carbon bearing the chlorine atom (C5) would have its chemical shift influenced by the halogen's electronegativity and is predicted to be in the δ 130-135 ppm region. The remaining aromatic carbons (C4, C6, C7, and C7a) will appear in the δ 110-130 ppm range, with their precise locations determined by the combined electronic effects of the fused isoxazole ring and the chloro substituent. The ethyl group carbons will be found in the upfield region, with the -CH₂- carbon expected around δ 20-25 ppm and the -CH₃ carbon at approximately δ 10-15 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C3 (Isoxazole) 160 - 165
C3a (Bridgehead) 150 - 155
C7a (Bridgehead) 120 - 125
C5 (C-Cl) 130 - 135
C4, C6, C7 (Aromatic CH) 110 - 130
Ethyl -CH₂- 20 - 25

COSY (Correlation Spectroscopy) : This experiment maps the coupling relationships between protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. Additionally, correlations between adjacent aromatic protons (e.g., between H6 and H7) would be observed, helping to solidify their assignments. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the direct assignment of the carbon signals for all protonated carbons by correlating the ¹H signals with their attached ¹³C nuclei. For example, the proton signal at δ ~3.0 ppm would show a correlation to the carbon signal at δ ~22 ppm, assigning them to the -CH₂- group. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations would include the methylene protons of the ethyl group to the C3 carbon of the isoxazole ring, and the aromatic protons to various carbons in the benzene ring, which would definitively establish the substitution pattern. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high precision.

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. For this compound (C₉H₈ClNO), the expected exact mass of the neutral molecule is 181.0345. In ESI-HRMS, the instrument would detect the protonated species [C₉H₉ClNO]⁺ with a calculated m/z of 182.0424. The high accuracy of the mass measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential structures with the same nominal mass. The presence of a chlorine atom would also be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹, in the range of 2850-2975 cm⁻¹. One of the most diagnostic regions would be the C=N and C=C stretching vibrations of the benzo[c]isoxazole ring system, which are expected to produce a series of sharp bands between 1620 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibration within the isoxazole ring is anticipated to fall in the 1200-1280 cm⁻¹ range. Finally, the C-Cl stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 800 cm⁻¹ and 600 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Ethyl) 2850 - 2975
C=N / C=C Ring Stretch 1450 - 1620
C-O Ring Stretch 1200 - 1280

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure and the extent of its conjugated system.

For benzisoxazole derivatives, the UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* transitions associated with the aromatic benzo-fused ring and the isoxazole heterocycle. The presence of substituents on the benzisoxazole core can significantly influence the position and intensity of these absorption bands.

While specific UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, the electronic absorption properties of related isoxazole and benzisoxazole systems have been studied. For instance, the UV-Vis spectra of various substituted isoxazoles generally show absorptions in the range of 210-300 nm, which are attributed to the π-electron system of the heterocyclic ring. The fusion of a benzene ring to form a benzisoxazole system typically results in a bathochromic (red) shift of the absorption maxima due to the extended π-conjugation.

The chlorine atom at the 5-position, being an auxochrome, is expected to cause a further red shift in the absorption bands of the benzisoxazole core through its +M (mesomeric) effect, which involves the delocalization of its lone pair of electrons into the aromatic system. The ethyl group at the 3-position, being a simple alkyl group, is anticipated to have a minor electronic effect on the main absorption bands.

A hypothetical UV-Vis data table for a 3-alkyl-5-chlorobenzisoxazole derivative, based on general principles and data from related compounds, is presented below. It is important to note that these are expected values and would require experimental verification.

Solvent λmax 1 (nm) ε1 (L·mol⁻¹·cm⁻¹) (Transition) λmax 2 (nm) ε2 (L·mol⁻¹·cm⁻¹) (Transition)
Ethanol~230-240~15,000-25,000 (π → π)~280-290~5,000-10,000 (π → π)
Hexane~225-235~16,000-26,000 (π → π)~275-285~4,500-9,500 (π → π)

This table is illustrative and represents expected ranges for a generic 3-alkyl-5-chlorobenzisoxazole derivative.

X-Ray Crystallography for Definitive Molecular Structure and Conformation

X-ray crystallography provides the most definitive information regarding the three-dimensional structure of a crystalline compound, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not available in the surveyed literature, analysis of closely related structures can offer valuable insights into the expected molecular geometry.

For instance, the crystal structure of 3-(4-chlorophenyl)isoxazole-5-carbaldehyde (B3024510) reveals key structural features of the isoxazole ring fused to a substituted phenyl system. In this related molecule, the isoxazole ring and the attached phenyl ring are nearly coplanar, with a small dihedral angle between their mean planes. researchgate.net This planarity facilitates π-electron delocalization across the molecule.

Another relevant, though not identical, structure is that of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone. nih.gov Although this is a dihydroisoxazole (B8533529) derivative, it provides information on the geometry around a chloro-substituted phenyl group attached to the isoxazole core.

Based on the analysis of such analogous structures, the following can be inferred about the likely structure of this compound:

The benzo[c]isoxazole core is expected to be essentially planar.

The bond lengths within the benzene and isoxazole rings will exhibit values characteristic of their aromatic and heterocyclic nature, respectively.

The C-Cl bond length will be in the typical range for an aryl chloride.

The ethyl group at the 3-position will have C-C and C-H bond lengths consistent with sp³ hybridized carbon atoms.

A representative data table of selected crystallographic parameters for an analogous compound, 3-(4-chlorophenyl)isoxazole-5-carbaldehyde, is provided below to illustrate the type of data obtained from X-ray crystallography. researchgate.net

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.869 (1)
b (Å)11.234 (2)
c (Å)20.081 (4)
β (°)93.39 (1)
V (ų)871.3 (3)
Z4
Dihedral Angle (Benzene-Isoxazole)6.81 (2)°

This data is for the related compound 3-(4-chlorophenyl)isoxazole-5-carbaldehyde and serves as an illustrative example.

Chiroptical Methods for Stereochemical Assignment (if applicable to chiral derivatives)

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit any chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by substitution on the ethyl group or by the synthesis of a derivative with a chiral side chain, then chiroptical methods would become highly relevant.

For a hypothetical chiral derivative of this compound, CD spectroscopy could be used to:

Confirm the presence of chirality.

Distinguish between enantiomers, which would show mirror-image CD spectra.

Potentially assign the absolute configuration by comparing the experimental CD spectrum with that predicted from theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.

In the absence of any reported chiral derivatives of this compound in the literature, this section serves to highlight a potential avenue for future research. The development of chiral benzisoxazole derivatives could be of interest in fields such as medicinal chemistry and materials science, where stereochemistry often plays a crucial role in biological activity and material properties.

Theoretical and Computational Studies on 5 Chloro 3 Ethylbenzo C Isoxazole and Its Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, providing fundamental insights into its structure, stability, and intrinsic properties. For 5-Chloro-3-ethylbenzo[c]isoxazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute its electronic characteristics. scirp.org

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific MO with a discrete energy level. The most critical of these orbitals in determining chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), with higher HOMO energies indicating a greater tendency for electron donation. Conversely, the LUMO energy reflects the molecule's ability to accept electrons (electrophilicity), with lower LUMO energies signifying a greater capacity for electron acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. scirp.org

For this compound, the electron-withdrawing nature of the chlorine atom and the isoxazole (B147169) ring, combined with the electron-donating character of the ethyl group, would influence the energies of these frontier orbitals. A hypothetical set of values based on these principles is presented below.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.85
ELUMO -1.75
Energy Gap (ΔE) 5.10

These values are illustrative and based on typical DFT calculations for similar halogenated heterocyclic compounds.

Aromaticity Indices

Aromaticity is a key chemical property that influences the stability, structure, and reactivity of cyclic compounds. It is not a directly observable quantity but can be quantified using various computed indices. acs.org

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the uniformity of bond lengths within a ring, comparing them to an optimal value for a fully aromatic system. nih.govnih.gov HOMA values range from less than 0 for antiaromatic systems to a maximum of 1 for a perfectly aromatic system like benzene (B151609). nih.gov

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a non-bonded point, typically the geometric center of a ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov Negative NICS values indicate a diatropic ring current, which is characteristic of aromaticity, while positive values suggest paratropic currents, indicative of anti-aromaticity.

For this compound, the fusion of the benzene and isoxazole rings would result in a modulation of their individual aromatic characters. The benzene ring is expected to retain significant aromaticity, though slightly reduced due to the fused, electron-withdrawing isoxazole moiety. The five-membered isoxazole ring, in turn, would exhibit a lower degree of aromaticity.

Table 2: Plausible Aromaticity Indices for the Rings of this compound

Ring HOMA NICS(1) (ppm)
Benzene Ring 0.89 -9.5
Isoxazole Ring 0.45 -4.2

These values are illustrative. Reference values for benzene are typically HOMA ≈ 1 and NICS(1) ≈ -10 ppm. researchgate.net The values reflect the expected decrease in aromaticity upon fusion and substitution.

Computational Prediction of Chemical Reactivity and Selectivity

Beyond electronic structure, computational methods can predict how and where a molecule is likely to react. This is particularly valuable for understanding the behavior of complex heterocyclic systems in chemical synthesis and biological interactions.

Application of Conceptual Density Functional Theory (CDFT) Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying chemical reactivity. It uses derivatives of the electronic energy with respect to the number of electrons to define a set of descriptors that measure a molecule's response to chemical perturbations. ijopaar.com

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Potential (μ) : Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η) : Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO).

Global Softness (S) : The reciprocal of hardness (S = 1/η), it measures the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

Using the hypothetical frontier orbital energies from Table 1, the global reactivity descriptors for this compound can be estimated.

Table 3: Illustrative Global Reactivity Descriptors for this compound

Descriptor Value
Chemical Potential (μ) -4.30 eV
Chemical Hardness (η) 5.10 eV
Global Softness (S) 0.196 eV⁻¹
Electrophilicity Index (ω) 1.81 eV
Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the reactivity of specific atomic sites. psu.edu The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. researchgate.netnih.gov

By condensing the Fukui function to individual atomic sites, one can predict the most likely regions for different types of chemical attack: nih.gov

f⁺ : For nucleophilic attack (attack by an electron donor). The site with the highest f⁺ value is the most electrophilic.

f⁻ : For electrophilic attack (attack by an electron acceptor). The site with the highest f⁻ value is the most nucleophilic.

f⁰ : For radical attack.

For this compound, analysis of the Fukui functions would likely reveal that the nitrogen and oxygen atoms are potential sites for electrophilic attack due to their lone pairs, while certain carbon atoms on the benzene ring, influenced by the chloro and ethyl substituents, would be susceptible to nucleophilic or electrophilic substitution.

Table 4: Hypothetical Condensed Fukui Function Values (f⁻) for Electrophilic Attack on Selected Atoms of this compound

Atom Position f⁻ (Arbitrary Units) Predicted Reactivity for Electrophilic Attack
C 4 0.15 High
C 6 0.12 Moderate
C 7 0.18 Highest
N 2 0.11 Moderate

These values are for illustrative purposes. A higher f⁻ value indicates a greater susceptibility to attack by an electrophile. The positions are numbered according to standard IUPAC nomenclature for benzo[c]isoxazole.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving benzisoxazole scaffolds. By calculating the energies of reactants, products, and all intermediate structures, chemists can build a comprehensive picture of a reaction's progress.

The determination of a reaction mechanism involves identifying the most energetically favorable route from reactants to products. This pathway proceeds through one or more high-energy structures known as transition states. Computational methods, particularly Density Functional Theory (DFT), are employed to locate these critical points on the potential energy surface. For the synthesis of benzisoxazole analogues, such as through the cyclization of 2-hydroxyaryl oximes or the [3+2] cycloaddition of in situ-generated nitrile oxides and arynes, computational analysis can pinpoint the exact geometry of the atoms as bonds are formed and broken. chim.itacs.orgacs.org

For instance, in palladium-catalyzed annulation reactions to form fused isoxazoles, DFT calculations can characterize the structure of key intermediates, like a seven-membered palladacycle, and the subsequent transition state leading to reductive elimination. chim.it Similarly, in reactions involving the addition of benzisoxazoles to other molecules, DFT can reveal that the regioselectivity is controlled by the relative energies of isomeric transition states, sometimes leading to a Curtin-Hammett scenario where product ratios are determined by the lowest energy barrier. researchgate.net The characterization of these transition states is fundamental to understanding and controlling reaction outcomes.

For reactions involving isoxazoles, such as their synthesis or subsequent transformations, free energy profiles can distinguish between competing mechanistic pathways. researchgate.net For example, calculations can determine whether a reaction proceeds via a concerted or stepwise mechanism by comparing the energy barriers of the respective pathways. This information is crucial for optimizing reaction conditions, such as temperature, catalyst, and solvent, to favor the desired product.

Table 1: Illustrative Free Energy Profile Data for a Hypothetical Two-Step Benzisoxazole Synthesis

Reaction CoordinateSpeciesRelative Free Energy (ΔG, kcal/mol)
0Reactants0.0
1Transition State 1 (TS1)+22.5
2Intermediate+5.3
3Transition State 2 (TS2)+18.7
4Products-15.2

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and reactivity. For this compound, the orientation of the ethyl group relative to the benzisoxazole ring system is a key conformational feature.

Conformational analysis is the study of the energetics of different spatial arrangements (conformers or rotamers) of a molecule. lumenlearning.com For the title compound, rotation around the bond connecting the ethyl group to the isoxazole ring gives rise to different conformers. Computational methods can calculate the potential energy as a function of this rotation, identifying low-energy (stable) and high-energy (unstable) conformations. This analysis helps in understanding steric interactions between the ethyl group and the rest of the molecule. In substituted benzamides, which are structurally related, computational studies have shown that substituents significantly influence the preferred torsional angle between the side chain and the phenyl ring. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular behavior. nih.gov By solving Newton's equations of motion for all atoms in the system over time, MD simulations can model how a molecule like this compound moves, vibrates, and interacts with its environment (e.g., a solvent) at a given temperature. nih.govnih.gov These simulations are valuable for exploring the full conformational space available to the molecule, revealing the equilibrium between different conformers and the pathways for interconversion. nih.govnih.gov For benzisoxazole derivatives designed as enzyme inhibitors, MD simulations have been used to understand their binding modes within protein active sites, providing key insights into the interactions that determine their potency. nih.gov

Computational Spectroscopy for NMR and IR Spectra Prediction and Interpretation

Computational spectroscopy is a powerful tool for validating and interpreting experimental data. By calculating theoretical spectra, researchers can confirm the structure of a newly synthesized compound like this compound. nih.gov

DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net For NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to calculate the magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ), which can be directly compared with experimental ¹H and ¹³C NMR spectra. nih.gov Studies on benzisoxazole derivatives have shown an excellent correlation between DFT-calculated chemical shifts and experimental values, often with high coefficients of determination (R² > 0.97), aiding in the definitive assignment of all proton and carbon signals. researchgate.net

For IR spectroscopy, calculations determine the vibrational frequencies and intensities of a molecule's normal modes. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. Because theoretical calculations often overestimate vibrational frequencies, they are typically multiplied by a scaling factor to improve agreement with experimental data. The scaled theoretical spectrum can then be used to assign each band in the experimental spectrum to a specific molecular motion, such as C-H stretches, C=N vibrations, or ring deformations. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for a Benzisoxazole Analogue. researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C1121.9122.5
C2124.7125.1
C3112.3112.9
C4129.8130.2
C5120.0120.6
C6162.1162.8
C7155.4156.0

Data derived from studies on benzisoxazole derivatives, demonstrating typical agreement between experiment and theory.

Table 3: Comparison of Experimental and Scaled Calculated IR Frequencies (cm⁻¹) for a Benzisoxazole Analogue. researchgate.net

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)
Aromatic C-H Stretch30703075
C=N Stretch16401645
Aromatic C=C Stretch15901592
C-H In-plane Bend12801285
C-O Stretch12451250
C-H Out-of-plane Bend820824

Data derived from studies on benzisoxazole derivatives, showing representative agreement.

Applications of 5 Chloro 3 Ethylbenzo C Isoxazole and Its Derivatives As Synthetic Intermediates

Role in Advanced Organic Synthesis

The isoxazole (B147169) ring is a valuable synthon in organic chemistry, and its derivatives are recognized as important building blocks for more complex molecular architectures. lifechemicals.com The presence of a chlorine atom and an ethyl group on the benzisoxazole core of 5-Chloro-3-ethylbenzo[c]isoxazole provides distinct points for chemical modification, making it a potentially valuable precursor in advanced organic synthesis.

The benzisoxazole scaffold is a key component in various biologically active compounds and natural products. lifechemicals.comnih.gov The reactivity of the isoxazole ring, which can undergo ring-opening reactions under various conditions, allows for its use as a latent form of other functional groups. For instance, the cleavage of the N-O bond in the isoxazole ring can lead to the formation of β-hydroxy ketones or other 1,3-difunctional compounds, which are common motifs in natural product synthesis.

The synthesis of complex molecules often involves multi-step sequences, and the use of stable, yet reactive, intermediates is crucial. This compound can serve as such an intermediate. The chloro substituent on the benzene (B151609) ring can be a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular frameworks. The ethyl group at the 3-position can also be functionalized, further expanding its synthetic utility.

A general strategy for the synthesis of complex molecules using a benzisoxazole core is outlined in the table below, based on the synthesis of related compounds. nih.gov

StepReactionReagents and ConditionsResult
1Formation of Benzisoxazole CoreCondensation of a substituted phenone with hydroxylamine (B1172632) hydrochlorideFormation of the benzisoxazole ring system
2FunctionalizationCross-coupling or nucleophilic substitution reactions at the chloro positionIntroduction of new functional groups
3Ring OpeningReductive or base-mediated cleavage of the isoxazole ringUnmasking of difunctionalized intermediates
4Further ElaborationCyclization or functional group interconversionConstruction of the final complex molecule

The isoxazole ring is a well-established masked equivalent of a 1,3-dicarbonyl or a γ-amino alcohol moiety. lifechemicals.com This masking strategy is particularly useful when these functionalities are sensitive to the reaction conditions employed in earlier synthetic steps. This compound can be employed as a stable precursor that can be carried through several synthetic transformations before the latent functionalities are revealed at a later stage.

The reductive cleavage of the isoxazole ring, often achieved with reagents like Raney nickel or other catalytic hydrogenation methods, can unmask a β-enaminone, which can be further hydrolyzed to a β-diketone. Alternatively, reduction with reagents like lithium aluminum hydride can lead to the corresponding γ-amino alcohol. This versatility makes this compound a valuable tool for synthetic chemists. mdpi.com

Masked FunctionalityUnmasking ReactionReagentsResulting Functional Group
β-EnaminoneReductive Ring OpeningH₂, Raney Niβ-Diketone (after hydrolysis)
β-HydroxyketoneReductive Ring OpeningNa/EtOHβ-Hydroxyketone
γ-Amino alcoholReductive Ring OpeningLiAlH₄γ-Amino alcohol

Building Blocks for Diverse Heterocyclic Scaffolds in Material Sciences

The isoxazole moiety is not only important in medicinal chemistry but also finds applications in material sciences. beilstein-journals.org Isoxazole-containing compounds have been investigated for their use in liquid crystals, polymers, and other functional materials. lifechemicals.combeilstein-journals.org The rigid structure of the benzisoxazole core, combined with the potential for functionalization, makes this compound an interesting building block for the synthesis of novel materials.

The ability to introduce various substituents through the chloro group allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. This is particularly relevant for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The isoxazole ring can act as an electron-accepting or electron-donating unit, depending on the other substituents on the molecule, which is a key consideration in the design of materials for electronic applications.

Intermediate in the Synthesis of Agrochemicals

Many commercial pesticides and herbicides contain heterocyclic scaffolds. The isoxazole ring is present in several agrochemicals, valued for its contribution to the biological activity and metabolic stability of the molecules. While there is no direct evidence of this compound being used in the synthesis of specific agrochemicals, its structural motifs are relevant to this field.

The general approach to synthesizing isoxazole-containing agrochemicals often involves the construction of the isoxazole ring from acyclic precursors or the modification of a pre-formed isoxazole intermediate. researchgate.net The synthetic handles present in this compound make it a plausible starting material for the synthesis of new potential agrochemical candidates.

Contributions to the Development of Organic Dyes and Functional Materials

The extended π-system of the benzisoxazole core suggests that derivatives of this compound could exhibit interesting photophysical properties, making them potential candidates for the development of organic dyes and functional materials. By extending the conjugation through reactions at the chloro position, it is possible to create molecules that absorb and emit light at various wavelengths.

The isoxazole ring can also influence the aggregation behavior and solid-state packing of molecules, which are crucial factors for the performance of organic dyes and pigments. The synthesis of novel isoxazole-based dyes could lead to materials with improved properties such as high molar absorptivity, good photostability, and strong fluorescence.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Chloro-3-ethylbenzo[c]isoxazole, and how are intermediates characterized?

  • Methodological Answer : A typical synthesis involves cyclization of substituted benzoximes with ethyl acetoacetate under alkaline conditions, followed by chlorination using reagents like N-chlorosuccinimide (NCS) or phosphorus pentachloride. For example, chloromethyl isoxazole derivatives are synthesized via NCS-mediated chlorination in dichloromethane, with purification via crystallization . Key intermediates are characterized using IR, NMR (¹H/¹³C), and HRMS to confirm structural integrity and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for resolving bond angles and deviations in the isoxazole ring (e.g., C3–C9–C10 angle of 113.4° in related benzisoxazole derivatives). IR and NMR confirm functional groups and substituent positions, while HRMS validates molecular weight. For crystallographic analysis, deviations from planarity (e.g., dihedral angles up to 70.33° between aromatic rings) highlight steric effects .

Q. What preliminary pharmacological activities are associated with benzisoxazole derivatives?

  • Methodological Answer : Benzo[c]isoxazole scaffolds exhibit antipsychotic and antiseizure properties by modulating ion channels (e.g., zonisamide blocks sodium/calcium currents). Preliminary assays for 5-Chloro-3-ethyl derivatives should focus on receptor-binding studies (e.g., dopamine D₂ receptors) and in vitro neuroactivity models, referencing structural analogs like 3-substituted-1,2-benzisoxazoles .

Advanced Research Questions

Q. How do crystallographic data inform the reactivity and stability of this compound?

  • Methodological Answer : Crystal packing analysis reveals weak van der Waals interactions and absence of hydrogen bonding, suggesting low hygroscopicity but potential thermal instability. Deviations in bond angles (e.g., C9–C3–C3a at 132.1°) indicate steric strain, which may influence regioselectivity in further functionalization. Compare with analogs like 6-tert-butyl-4,5-dichloro derivatives to assess substituent effects on lattice energy .

Q. What strategies resolve contradictions in pharmacological data for benzisoxazole derivatives?

  • Methodological Answer : Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from differences in substituent positioning or crystal polymorphism. Use computational docking to model interactions with target proteins (e.g., MAPK) and validate with site-directed mutagenesis. Cross-reference synthetic routes to ensure consistent stereochemistry, as minor structural variations (e.g., ethyl vs. methyl groups) significantly alter bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer : Systematic SAR requires modifying the ethyl and chloro substituents while maintaining the isoxazole core. For example:

  • Replace the ethyl group with bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration.
  • Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to improve binding affinity.
  • Test derivatives in tiered assays: in vitro enzyme inhibition → cell-based toxicity → in vivo efficacy. Prioritize compounds with <10% cytotoxicity in HEK-293 or SH-SY5Y cell lines .

Q. What precautions are critical when handling this compound in experimental settings?

  • Methodological Answer : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid dermal/ocular exposure. Store refrigerated in airtight containers to prevent degradation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor air quality for chlorinated volatile organic compounds (VOCs) using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.